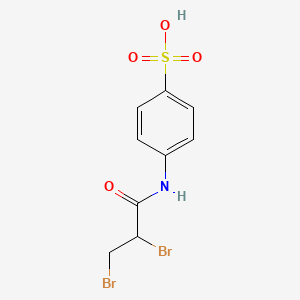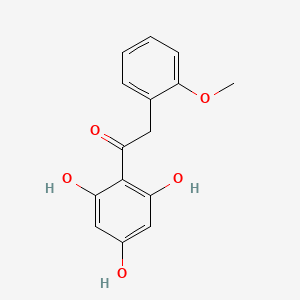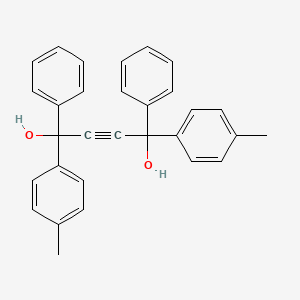![molecular formula C25H37NO B14313206 5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine CAS No. 113248-23-0](/img/structure/B14313206.png)
5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine is an organic compound with the molecular formula C25H37NO It belongs to the class of pyridine derivatives, characterized by a pyridine ring substituted with heptyl and heptyloxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts and controlled reaction environments to facilitate the substitution reactions.
Analyse Chemischer Reaktionen
Types of Reactions
5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cell signaling and molecular interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine involves its interaction with molecular targets and pathways. The heptyl and heptyloxyphenyl groups may influence its binding affinity and specificity towards certain receptors or enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Heptyl-2-(4-isothiocyanato-phenyl)-pyridine: Similar in structure but contains an isothiocyanato group instead of a heptyloxy group.
5-Heptyl-2-{2-[4-(heptyloxy)phenyl]vinyl}pyridine: Contains a vinyl group in place of the pyridine ring.
Uniqueness
5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
113248-23-0 |
|---|---|
Molekularformel |
C25H37NO |
Molekulargewicht |
367.6 g/mol |
IUPAC-Name |
2-(4-heptoxyphenyl)-5-heptylpyridine |
InChI |
InChI=1S/C25H37NO/c1-3-5-7-9-11-13-22-14-19-25(26-21-22)23-15-17-24(18-16-23)27-20-12-10-8-6-4-2/h14-19,21H,3-13,20H2,1-2H3 |
InChI-Schlüssel |
HWLOIDPUVXJPJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(phenylselanyl)methyl]but-2-enoate](/img/structure/B14313124.png)
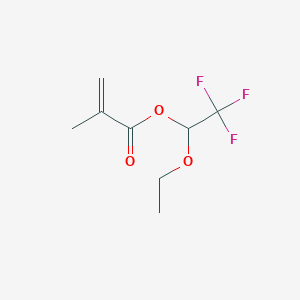
![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)
![3-Pyridinecarboxamide, N-[2-[(1-methylethyl)amino]-2-oxoethyl]-](/img/structure/B14313141.png)
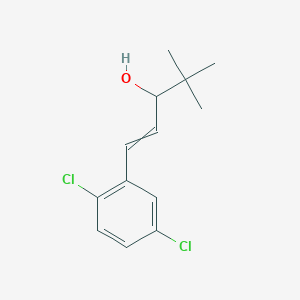
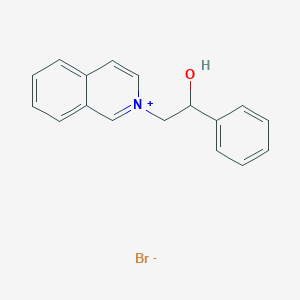
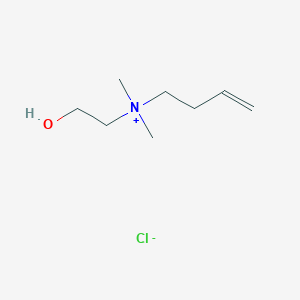

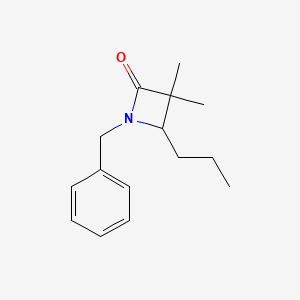
silane](/img/structure/B14313179.png)
